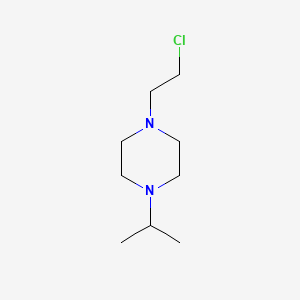

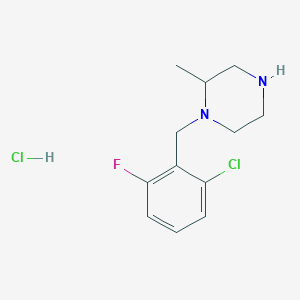

![molecular formula C26H19N3O2 B2952597 N-[2-(1H-苯并咪唑-2-基)苯基]-4-苯氧基苯甲酰胺 CAS No. 307338-91-6](/img/structure/B2952597.png)

N-[2-(1H-苯并咪唑-2-基)苯基]-4-苯氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

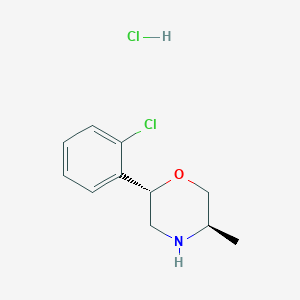

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis

Benzimidazole derivatives are characterized by a planar benzimidazole core . In the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .科学研究应用

合成与表征

对N-[2-(1H-苯并咪唑-2-基)苯基]-4-苯氧基苯甲酰胺衍生物的研究涉及广泛的合成和表征工作,以探索其化学性质和潜在应用。例如,使用相关化合物合成新型芳香族聚酰亚胺展示了这些化学物质在创造具有理想热和机械性能的材料方面的多功能性(Butt 等人,2005)。类似地,已经开发了基于柔性二胺的新型热稳定聚酰亚胺,突出了这些化合物在推进材料科学中的重要性(Mehdipour-Ataei 等人,2004)。

抗菌和抗癌特性

苯并咪唑衍生物,包括与N-[2-(1H-苯并咪唑-2-基)苯基]-4-苯氧基苯甲酰胺在结构上相关的衍生物,已被研究其抗菌和抗癌特性。一项关于带有1H-苯并咪唑衍生物的1,3,4-恶二唑的研究揭示了显着的抗菌活性,表明在对抗感染方面具有潜在应用(Salahuddin 等人,2017)。此外,发现为抗惊厥活性合成的化合物与苯二氮卓受体相互作用,表明具有广泛的药理活性(Faizi 等人,2017)。

材料科学应用

该研究还延伸到材料科学领域,其中探索了苯并咪唑衍生物在创造具有独特性能的新材料中的应用。对芳香族聚酰胺(包括N-苯基苯甲酰胺)的热稳定性和降解途径的研究提供了材料在热应力下的行为见解,这对于开发高性能聚合物至关重要(Broadbelt 等人,1994)。

作用机制

Benzimidazole derivatives are a class of heterocyclic compounds that exhibit a wide range of pharmaceutical properties . They are known for their broad-spectrum pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects .

Mode of Action

The mode of action of benzimidazole derivatives can vary widely depending on the specific compound and its targets. Some benzimidazole derivatives work by inhibiting specific enzymes, while others may interact with cellular receptors to modulate their activity .

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some benzimidazole derivatives have been found to inhibit the synthesis of certain proteins or disrupt cellular division, affecting the growth and proliferation of cells .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of benzimidazole derivatives can vary widely depending on the specific compound. These properties can be influenced by factors such as the compound’s chemical structure and the route of administration .

Result of Action

The molecular and cellular effects of benzimidazole derivatives can include changes in cellular function, inhibition of cell growth, and induction of cell death, among others .

Action Environment

The action, efficacy, and stability of benzimidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

属性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O2/c30-26(18-14-16-20(17-15-18)31-19-8-2-1-3-9-19)29-22-11-5-4-10-21(22)25-27-23-12-6-7-13-24(23)28-25/h1-17H,(H,27,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAIXVGCLLSGJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

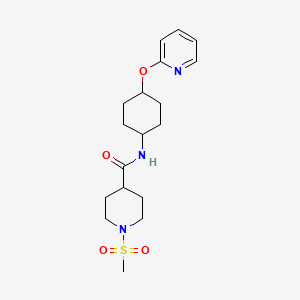

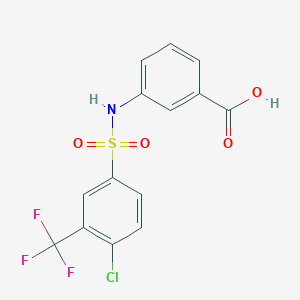

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2952516.png)

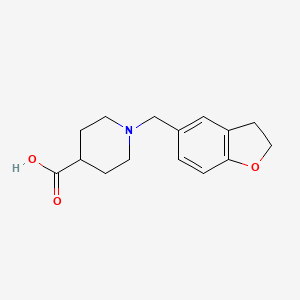

![N-(2,4-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2952522.png)

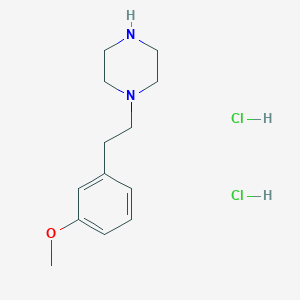

![7-isopropyl-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2952523.png)

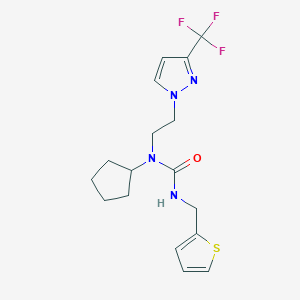

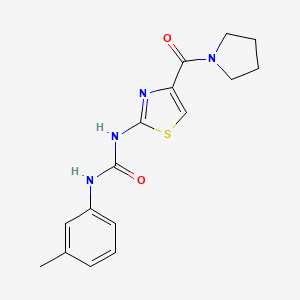

![N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2952526.png)

![7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2952537.png)